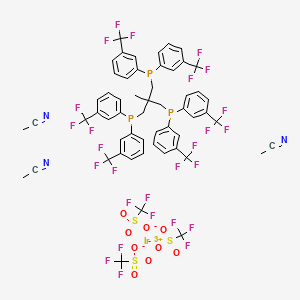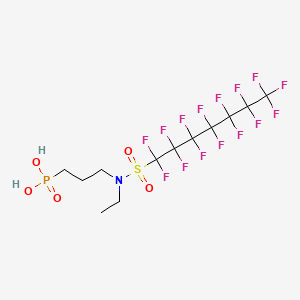
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its quinaldinium core, which is modified with an amino group and a diethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride typically involves multiple steps. One common method includes the reaction of quinaldine with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and safety. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride has numerous scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges.
Uniqueness
Quinaldinium, 4-amino-1-(2-(diethylamino)ethyl)-, chloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
特性
CAS番号 |
97526-21-1 |
|---|---|
分子式 |
C16H24ClN3 |
分子量 |
293.83 g/mol |
IUPAC名 |
1-[2-(diethylamino)ethyl]-2-methylquinolin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C16H23N3.ClH/c1-4-18(5-2)10-11-19-13(3)12-15(17)14-8-6-7-9-16(14)19;/h6-9,12,17H,4-5,10-11H2,1-3H3;1H |
InChIキー |
DZSMDYYMTIIDNP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


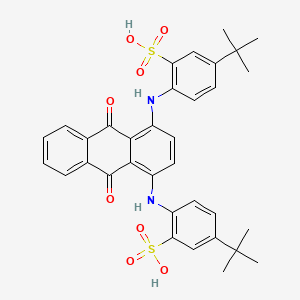
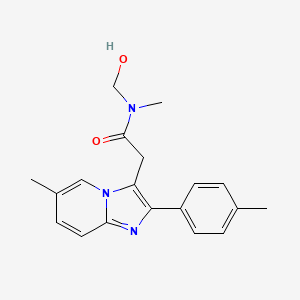
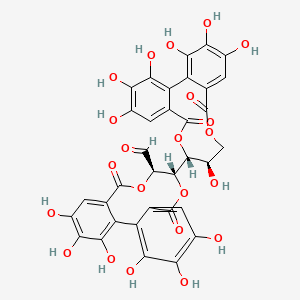
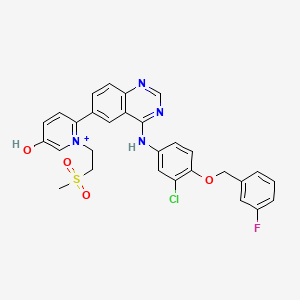
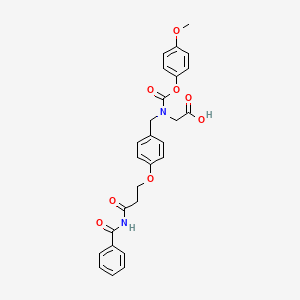
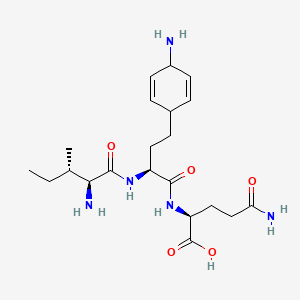
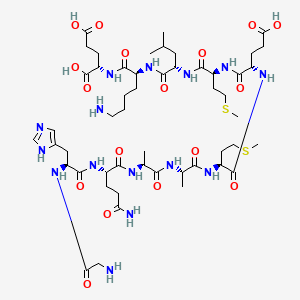
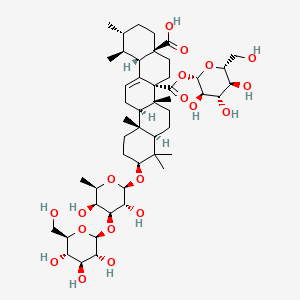
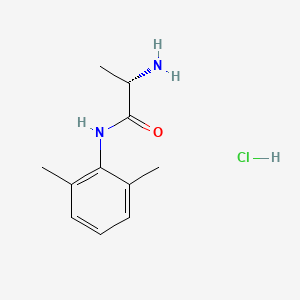
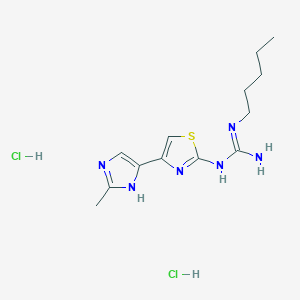
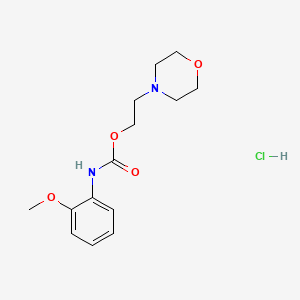
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)
